N-(5-chloro-2-pyridinyl)butanamide
Description
N-(5-Chloro-2-pyridinyl)butanamide is a substituted butanamide derivative featuring a 5-chloro-2-pyridinyl group attached to the butanamide backbone. The chloro group at the 5-position of the pyridine ring enhances lipophilicity and may modulate binding affinity in biological systems, making it a critical structural motif for comparative studies with analogous compounds .
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)butanamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13) |
InChI Key |
VNGFAYBNZABZRA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C=C1)Cl |
Canonical SMILES |
CCCC(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-pyridinyl)butanamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-pyridinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(5-Chloro-2-pyridyl)butylamine.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)butanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Butanamide Derivatives
Substituent Effects on Reactivity and Bioactivity
Key structural analogs include:
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
These compounds, reported in Pharmacopeial Forum (2017), share the butanamide core but differ in stereochemistry and substituents (e.g., 2,6-dimethylphenoxy, hydroxy, and tetrahydropyrimidinone groups).
Stereochemical Considerations
The analogs in exhibit complex stereochemical configurations (e.g., 2S,4S,5S vs. 2R,4R,5S), which are critical for their biological activity. For instance, the (R)- and (S)-configurations at specific chiral centers influence binding to enzymes or receptors.
Physicochemical Properties
The smaller molecular weight and lower logP of this compound suggest improved aqueous solubility compared to bulkier analogs, which may enhance bioavailability .
Research Findings and Methodological Insights
- Crystallography and Synthesis : highlights the use of Bruker’s APEX2 and SADABS software for crystallographic analysis of structurally complex analogs, underscoring the importance of X-ray diffraction in confirming stereochemistry and intermolecular interactions .
- Pharmacokinetic Predictions : The chloro substituent in this compound likely reduces metabolic oxidation rates compared to methyl or hydroxy groups, as inferred from analogous compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
